3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol
CAS No.: 1856073-63-6
Cat. No.: VC15747978
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol - 1856073-63-6](/images/structure/VC15747978.png)
Specification
CAS No. | 1856073-63-6 |
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Molecular Formula | C14H19N3O |
Molecular Weight | 245.32 g/mol |
IUPAC Name | 3-[[(3-methyl-1-propylpyrazol-4-yl)amino]methyl]phenol |
Standard InChI | InChI=1S/C14H19N3O/c1-3-7-17-10-14(11(2)16-17)15-9-12-5-4-6-13(18)8-12/h4-6,8,10,15,18H,3,7,9H2,1-2H3 |
Standard InChI Key | CYWHONQDLDPLCI-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O |
Introduction
Structural Overview
The compound 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can be broken down into the following structural components:
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Phenol Group: A hydroxyl (-OH) group attached to a benzene ring, which contributes to its chemical reactivity and potential biological activity.
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Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms. The pyrazole is substituted with a methyl group at position 3 and a propyl group at position 1.
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Aminomethyl Linker: The pyrazole is connected to the phenol ring via an aminomethyl (-CH2NH-) group.
This unique combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and biological properties.
Pharmaceutical Applications
Pyrazole derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The phenol group further enhances the potential for radical scavenging activity.
Chemical Research
The aminomethyl linker provides flexibility for further chemical modifications, making this compound a potential intermediate in the synthesis of more complex molecules or drug candidates.
Material Science
Phenolic compounds are sometimes used in polymer synthesis or as stabilizers due to their antioxidant properties.
Synthesis Pathway
A general synthetic route for 3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol would involve:
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Formation of the Pyrazole Core:
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Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
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Substituents like methyl and propyl can be introduced during or after this step.
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Aminomethylation:
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Using formaldehyde and an amine source (e.g., primary amine) to attach the aminomethyl group to the pyrazole ring.
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Coupling with Phenol:
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The aminomethylated pyrazole can be reacted with phenolic compounds under controlled conditions (e.g., in the presence of catalysts or coupling agents).
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Biological Activity Insights
Although specific studies on this compound are unavailable in the provided data, related pyrazole derivatives have shown:
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Antioxidant Activity: Phenolic groups are known for their ability to neutralize free radicals.
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Antimicrobial Properties: Pyrazoles often inhibit bacterial or fungal growth by interfering with cellular processes.
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Enzyme Inhibition: Pyrazole-based compounds are studied as inhibitors of enzymes like cyclooxygenase (COX) or kinases.
Further experimental studies would be required to confirm these activities for this specific compound.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
Technique | Purpose |
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NMR Spectroscopy | Confirm functional groups and molecular structure (e.g., -NMR, -NMR). |
Mass Spectrometry | Determine molecular weight and fragmentation pattern. |
IR Spectroscopy | Identify characteristic functional group vibrations (e.g., -OH, -NH). |
X-Ray Crystallography | Determine precise molecular geometry if crystalline samples are available. |
Limitations and Future Directions
While promising, this compound's practical applications depend on further experimental validation:
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Toxicity Studies: Evaluation of cytotoxicity against normal and cancerous cell lines.
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Bioavailability: Assessment of solubility, stability, and metabolic pathways in biological systems.
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Synthetic Optimization: Development of scalable methods for efficient production.
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